molecular formula C21H23F3N2O4 B2530908 ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate CAS No. 1025621-30-0

ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate

Katalognummer B2530908
CAS-Nummer: 1025621-30-0
Molekulargewicht: 424.42
InChI-Schlüssel: CXZJGLZFAKAXPG-XIEYBQDHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate, is a complex organic molecule that appears to be related to a family of compounds with potential applications in medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of hydroxamic acids and ureas from carboxylic acids, as seen in the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement . This method is noted for its good yields and the absence of racemization, which is crucial for maintaining the integrity of chiral centers in complex molecules. Additionally, the synthesis of ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate through the reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate catalyzed by indium(III) chloride is another relevant method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and MS, as well as X-ray crystallography . For instance, the crystal structure analysis of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate revealed the presence of dimeric interactions and a six-atom ring structure that is not planar . These findings suggest that the compound of interest may also exhibit complex intermolecular interactions and a non-planar geometry.

Chemical Reactions Analysis

The chemical reactions involving related compounds can be quite diverse. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives . These reactions are carried out under mild conditions and result in the formation of various heterocyclic structures, which could be indicative of the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. For instance, the presence of a trifluoromethoxy group could affect the compound's lipophilicity and electronic properties, which are important factors in drug design . The oxime and ester functionalities present in the molecule could also influence its reactivity and stability. The synthesis of related compounds, such as ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate, involves careful control of reaction conditions to achieve high yields, suggesting that similar care may be needed in the synthesis of the compound .

Wissenschaftliche Forschungsanwendungen

  • Chemical Synthesis Improvements : The synthesis process for Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, a related compound, was optimized to simplify the operation procedure and reduce production costs, achieving a yield of 70.8% (Jing, 2003).

  • Bridged-ring Nitrogen Compounds : The compound Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, similar in structure, was used in the synthesis of bridged 3-benzazepine derivatives, highlighting its utility in creating conformationally restricted dopamine analogues (Gentles et al., 1991).

  • Mechanisms of Cyclisation : Ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates were studied using 1H NMR spectroscopy to understand the mechanism behind the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. This research provides insight into the electronic requirements and the effect of ester functionality removal in cyclisation reactions (Clayton et al., 2008).

  • Synthesis of Pyrrol-yloxindoles : The reactions between methyl {4(3)-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]phenyl} carbamates and ethyl 3-aminocrotonate led to the formation of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, illustrating the compound's role in complex organic syntheses (Velikorodov et al., 2011).

  • Antibacterial Properties : Derivatives of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate exhibited antibacterial activities against Fusarium graminearum and Fusarium solani, highlighting the potential biomedical applications of compounds related to Ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate (Xi-han, 2011).

  • Regioselective Synthesis : Research has shown a regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates using derivatives of the compound, indicating its relevance in producing specific structural configurations in chemical syntheses (Ashton & Doss, 1993).

Eigenschaften

IUPAC Name

ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O4/c1-4-29-20(27)12-15-11-17-18(25-28-3)9-13(2)10-19(17)26(15)14-5-7-16(8-6-14)30-21(22,23)24/h5-8,11,13H,4,9-10,12H2,1-3H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZJGLZFAKAXPG-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(CC2=NOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CC\2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(C/C2=N\OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.